2-Chloro-5-fluoro-3-methylquinoxaline
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Overview
Description
2-Chloro-5-fluoro-3-methylquinoxaline is a heterocyclic compound belonging to the quinoxaline family. Quinoxalines are nitrogen-containing bicyclic compounds with a fused benzene and pyrazine ring structure. This specific compound is characterized by the presence of chlorine, fluorine, and methyl substituents on the quinoxaline core. Quinoxaline derivatives are known for their diverse pharmacological properties, including antibacterial, antifungal, antiviral, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-fluoro-3-methylquinoxaline typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chloro-3-methylquinoxaline with fluorinating agents under controlled conditions. The reaction is carried out in an organic solvent, and the product is purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of heterogeneous catalysts and green chemistry principles is often emphasized to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-fluoro-3-methylquinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different quinoxaline derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura and other coupling reactions to form complex molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions include various substituted quinoxalines, which can be further functionalized for specific applications .
Scientific Research Applications
2-Chloro-5-fluoro-3-methylquinoxaline has significant applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties in treating infectious diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Chloro-5-fluoro-3-methylquinoxaline involves its interaction with specific molecular targets. It can inhibit the activity of enzymes or receptors, leading to the disruption of cellular processes. The exact pathways and targets depend on the specific application, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
- 2-Chloro-3-methylquinoxaline
- 3-Chloro-5-fluoro-2-methylquinoxaline
- 2-Fluoro-3-methylquinoxaline
Comparison: 2-Chloro-5-fluoro-3-methylquinoxaline is unique due to the presence of both chlorine and fluorine substituents, which can enhance its biological activity and chemical reactivity compared to similar compounds. The combination of these substituents provides a distinct profile that can be exploited for specific applications .
Properties
Molecular Formula |
C9H6ClFN2 |
---|---|
Molecular Weight |
196.61 g/mol |
IUPAC Name |
2-chloro-5-fluoro-3-methylquinoxaline |
InChI |
InChI=1S/C9H6ClFN2/c1-5-9(10)13-7-4-2-3-6(11)8(7)12-5/h2-4H,1H3 |
InChI Key |
NTDVYJLCULXSIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2C=CC=C(C2=N1)F)Cl |
Origin of Product |
United States |
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